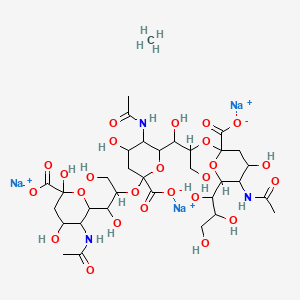
Colominic acid (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Colominic acid (sodium salt) can be synthesized through the polymerization of N-acetylneuraminic acid. The process involves the use of specific enzymes such as CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the proper formation of the polymer.
Industrial Production Methods: Industrial production of colominic acid (sodium salt) often involves the fermentation of Escherichia coli strains that possess the K1 antigen. The fermentation process is followed by extraction and purification steps to isolate the colominic acid from the bacterial cell wall .
Chemical Reactions Analysis
Types of Reactions: Colominic acid (sodium salt) primarily undergoes enzymatic reactions, particularly those involving sialyltransferases. These reactions are crucial for the study of protein polysialylation processes .
Common Reagents and Conditions: The common reagents used in these reactions include CMP-NeuAc and various sialyltransferases. The reactions typically occur under mild conditions, with specific pH and temperature settings to maintain enzyme activity .
Major Products: The major products formed from these reactions are polysialylated proteins, which are essential for various biological functions, including cell-cell interactions and neural plasticity .
Scientific Research Applications
Colominic acid (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
Colominic acid (sodium salt) exerts its effects through the process of polysialylation. This involves the addition of sialic acid residues to proteins, which can alter their function and interactions. The primary molecular targets are cell adhesion molecules such as neural cell adhesion molecule and synaptic cell adhesion molecule 1 . These modifications can influence neural plasticity and immune responses .
Comparison with Similar Compounds
- N-acetylneuraminic acid
- N-glycolylneuraminic acid
- 6′-Sialyl-D-lactose
Uniqueness: Colominic acid (sodium salt) is unique due to its specific structure and its ability to undergo polysialylation. This property makes it particularly valuable for studying neural development and immune responses, setting it apart from other similar compounds .
Properties
Molecular Formula |
C34H54N3Na3O25 |
|---|---|
Molecular Weight |
973.8 g/mol |
IUPAC Name |
trisodium;5-acetamido-6-[2-[5-acetamido-6-[2-[5-acetamido-2-carboxylato-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate;methane |
InChI |
InChI=1S/C33H53N3O25.CH4.3Na/c1-10(40)34-19-13(43)4-31(56,28(50)51)59-26(19)23(48)17(8-38)57-33(30(54)55)6-15(45)21(36-12(3)42)27(61-33)24(49)18(9-39)58-32(29(52)53)5-14(44)20(35-11(2)41)25(60-32)22(47)16(46)7-37;;;;/h13-27,37-39,43-49,56H,4-9H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,50,51)(H,52,53)(H,54,55);1H4;;;/q;;3*+1/p-3 |
InChI Key |
XXHABLJGTHVDJU-UHFFFAOYSA-K |
Canonical SMILES |
C.CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)(C(=O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
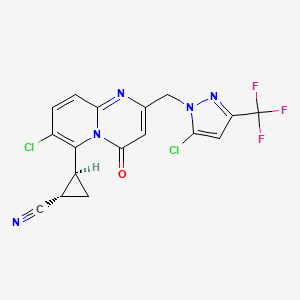
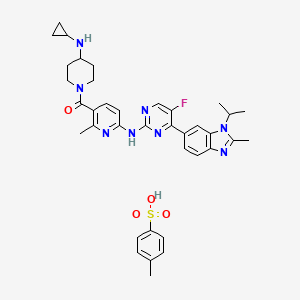
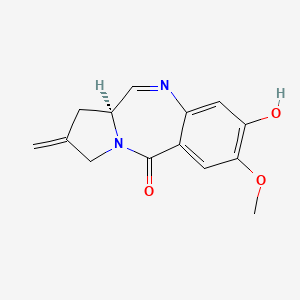
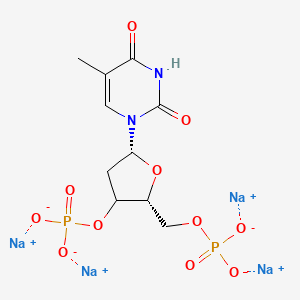
![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)
![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)
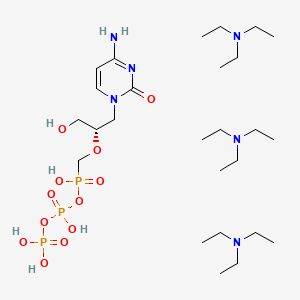
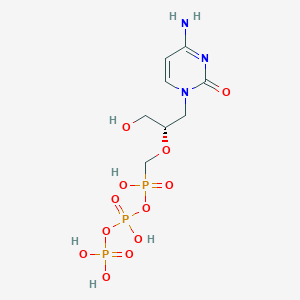
![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)

